2-acetyl-4-chlorophenyl benzoate
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Overview
Description
2-Acetyl-4-chlorophenyl benzoate is an organic compound with the molecular formula C15H11ClO3 It is known for its unique chemical structure, which combines an acetyl group, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-4-chlorophenyl benzoate typically involves the esterification of 2-acetyl-4-chlorophenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-chlorophenyl benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed:
Oxidation: Formation of 2-carboxy-4-chlorophenyl benzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-4-chlorophenyl benzoate.
Substitution: Formation of 2-acetyl-4-methoxyphenyl benzoate or 2-acetyl-4-ethoxyphenyl benzoate.
Scientific Research Applications
2-Acetyl-4-chlorophenyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetyl-4-chlorophenyl benzoate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to various chemical transformations. The chlorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-Acetyl-4-methylphenyl benzoate
- 2-Acetyl-4-bromophenyl benzoate
- 2-Acetyl-4-fluorophenyl benzoate
Comparison: 2-Acetyl-4-chlorophenyl benzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects. This makes it more reactive in certain substitution reactions compared to its methyl, bromo, or fluoro analogs. The chlorine atom also influences the compound’s physical properties, such as solubility and melting point.
Properties
IUPAC Name |
(2-acetyl-4-chlorophenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)13-9-12(16)7-8-14(13)19-15(18)11-5-3-2-4-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWFHOCVFRSPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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